Bilobetin

Vue d'ensemble

Description

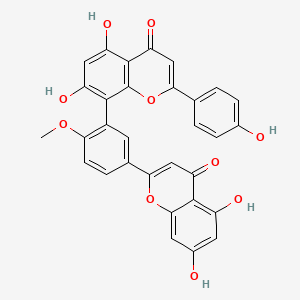

La bilobétine est un composé biflavonoïde présent principalement dans les feuilles du Ginkgo biloba. Elle est connue pour ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoires, antioxydantes et antimicrobiennes . La formule moléculaire de la bilobétine est C31H20O10, et sa masse moléculaire est de 552,47 g/mol .

Méthodes De Préparation

La bilobétine peut être extraite des feuilles de Ginkgo biloba en utilisant diverses méthodes. Les méthodes les plus courantes comprennent l'extraction par solvant avec de l'éthanol à 70 %, l'extraction assistée par enzyme, l'extraction assistée par ultrasons, l'extraction assistée par mécanique et l'extraction assistée par voie chimique . Parmi ces méthodes, les extractions assistées par enzyme et par mécanique se sont avérées plus efficaces pour extraire la bilobétine .

Analyse Des Réactions Chimiques

La bilobétine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Médecine : La bilobétine a été étudiée pour ses effets protecteurs contre la toxicité testiculaire induite par la cisplatine et son utilisation potentielle dans le traitement de la maladie d'Alzheimer et de la maladie de Parkinson

Mécanisme d'action

La bilobétine exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu'elle inhibe l'activité de la protéine de liaison au facteur de von Willebrand et de la staphylocoagulase, réduisant ainsi la virulence de Staphylococcus aureus . De plus, la bilobétine active la voie de signalisation Nrf-2/Keap-1, améliorant les défenses antioxydantes et réduisant l'inflammation .

Applications De Recherche Scientifique

Mécanisme D'action

Bilobetin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of von Willebrand factor-binding protein and staphylocoagulase, thereby reducing the virulence of Staphylococcus aureus . Additionally, this compound activates the Nrf-2/Keap-1 signaling pathway, enhancing antioxidant defenses and reducing inflammation .

Comparaison Avec Des Composés Similaires

La bilobétine fait partie de la famille des biflavonoïdes, qui comprend d'autres composés tels que l'amentoflavone, la ginkgetine, l'isoginkgetine et la sciadopitysine . Comparée à ces composés, la bilobétine a montré des propriétés uniques, telles que des effets inhibiteurs doubles sur les facteurs de virulence de Staphylococcus aureus et des effets protecteurs contre la toxicité testiculaire . Les différences structurelles entre ces biflavonoïdes contribuent à leurs activités pharmacologiques variées .

Activité Biologique

Bilobetin, a biflavonoid derived from the leaves of Ginkgo biloba, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the pharmacological properties of this compound, examining its mechanisms of action, therapeutic benefits, and relevant case studies.

1. Pharmacological Properties

This compound exhibits a range of pharmacological activities, including:

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress and cellular damage.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Antihyperlipidemic Activity : this compound improves lipid metabolism and reduces blood lipid levels, thus ameliorating conditions like hyperlipidemia and insulin resistance.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer types.

2.1 Insulin Sensitization

A study demonstrated that this compound ameliorates insulin resistance through PKA-mediated mechanisms. In rats fed a high-fat diet, this compound treatment enhanced lipid uptake and oxidation in the liver, reduced triglyceride levels, and improved insulin sensitivity. The activation of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) was identified as a key pathway through which this compound exerts its effects on lipid metabolism .

2.2 Metabolic Pathways

Research has identified several metabolic pathways involving this compound:

- Metabolite Identification : A study reported the identification of 21 metabolites in vivo and 9 in vitro after administering this compound to rats. Key metabolic processes included demethylation and oxidation .

| Metabolic Pathway | Description |

|---|---|

| Demethylation | Removal of methyl groups |

| Oxidation | Addition of oxygen |

| Glycine Conjugation | Conjugation with glycine |

3.1 Clinical Applications

This compound's potential in treating various health conditions is supported by numerous studies:

- Diabetes Management : In a controlled study, this compound improved insulin sensitivity in diabetic rats, suggesting its applicability in managing diabetes .

- Cancer Treatment : this compound has shown promise in inhibiting the growth of cancer cells in vitro, particularly in breast and liver cancers .

3.2 Safety and Toxicity

Despite its beneficial effects, this compound has been associated with potential liver and kidney toxicity at high doses. Ongoing research aims to establish safe dosage guidelines for clinical use .

4. Conclusion

This compound is a multifaceted compound with significant biological activity that warrants further exploration for its therapeutic potential. Its mechanisms involving insulin sensitization and antioxidant properties highlight its relevance in treating metabolic disorders and inflammation-related diseases.

5. Future Directions

Further research is necessary to fully elucidate the safety profile, optimal dosing strategies, and broader therapeutic applications of this compound. Additionally, exploring its synergistic effects with other phytochemicals may enhance its efficacy in clinical settings.

Propriétés

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-39-24-7-4-15(26-12-22(37)29-19(34)9-17(33)10-27(29)40-26)8-18(24)28-20(35)11-21(36)30-23(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEIJEPIYMAGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200095 | |

| Record name | 4'-Monomethylamentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bilobetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

521-32-4 | |

| Record name | Bilobetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Monomethylamentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Monomethylamentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BILOBETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4UE8X6JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bilobetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

320 °C | |

| Record name | Bilobetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.